molecular formula C14H15N3OS B11802853 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole

Cat. No.: B11802853
M. Wt: 273.36 g/mol
InChI Key: UJOHOWDDYBKNBR-UHFFFAOYSA-N
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Description

Historical Context of Benzothiazole-Pyrazole Hybrid Compounds

Benzothiazole-pyrazole hybrids emerged as a strategic focus in medicinal chemistry during the late 20th century, driven by the need to optimize pharmacological profiles through synergistic heterocyclic interactions. Early work on benzothiazole derivatives, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole (compound 6g), demonstrated significant anticonvulsant activity with an ED50 of 160.4 mg/kg in maximal electroshock tests, outperforming sodium valproate in protective index values. These findings validated the hybrid approach, where the benzothiazole core provided aromatic stability and the pyrazole moiety contributed hydrogen-bonding capacity for target engagement.

The evolution continued with pyrazole-linked benzothiazole hybrids targeting tuberculosis, exemplified by 2024 studies showing compounds 10j and 12 inhibiting Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) at IC50 values of 6.4–7.9 μM, rivaling triclosan. Such advancements underscore the hybrid scaffold’s versatility in addressing diverse therapeutic targets through modular substitutions.

Significance of Substitution Patterns in Heterocyclic Chemistry

Substituent positioning critically governs electronic delocalization and bioactivity in heterocyclic systems. Quantum-chemical analyses of five-membered N-heterocycles reveal that electron-donating groups (e.g., methoxy) at para positions enhance aromaticity, while ortho-substituents like methyl groups induce steric and inductive effects that modulate reactivity. For this compound, three key substitutions shape its properties:

  • 4-Methoxy group : The methoxy substituent at position 4 of the benzothiazole ring donates electron density via resonance, stabilizing the aromatic system and enhancing intermolecular interactions. Comparative studies of 5-methoxy-2-methylbenzothiazole show a boiling point of 284.2°C and melting point of 36–40°C, attributed to methoxy-induced polarity.
  • 7-Methyl group : The methyl group at position 7 exerts steric hindrance, reducing rotational freedom and favoring planar conformations that improve binding site complementarity. This aligns with crystallographic data for analogous compounds, where methyl substitutions minimize torsional strain between fused rings.
  • 3,5-Dimethylpyrazole : The dimethylpyrazole moiety at position 2 introduces two methyl groups in vicinal positions, creating a hydrophobic pocket while maintaining π-π stacking capability. Molecular docking studies of similar hybrids show that 3,5-dimethylpyrazole forms van der Waals contacts with InhA’s Pro193 and Met161 residues, critical for antitubercular activity.

Table 1: Impact of Substituents on Key Properties in Benzothiazole-Pyrazole Hybrids

Substituent Position Group Electronic Effect Biological Implication
Benzothiazole C4 Methoxy Resonance donation (+M) Enhanced solubility, target affinity
Benzothiazole C7 Methyl Inductive withdrawal (-I) Steric stabilization, conformational rigidity
Pyrazole C3/C5 Methyl Steric bulk Hydrophobic interactions, enzyme inhibition

The interplay of these substitutions is further elucidated by electron density of delocalized bonds (EDDB) analyses, which show that electron-donating groups at benzothiazole C4 reduce cyclic delocalization energy by 12–15%, while methyl groups at C7 increase localized π-density by 8%. These perturbations create a balanced electronic profile conducive to both metabolic stability and target binding.

Structural comparisons with 2-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole highlight the nitro group’s contrasting effects: while nitro substitutions at pyrazole C4 improve oxidative stability (melting point >150°C), they reduce bioactivity due to excessive electron withdrawal. Thus, the methoxy and methyl groups in this compound represent an optimized compromise between electronic modulation and functional efficacy.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole

InChI

InChI=1S/C14H15N3OS/c1-8-5-6-11(18-4)12-13(8)19-14(15-12)17-10(3)7-9(2)16-17/h5-7H,1-4H3

InChI Key

UJOHOWDDYBKNBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3C(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Route 1: Cyclocondensation of Carbothioamide Intermediates

This method involves forming a carbothioamide intermediate, followed by cyclization with a bromoacetophenone derivative.

Steps :

  • Synthesize 4-methoxy-7-methyl-2-aminobenzenethiol : Prepared via nitration, reduction, and protection/deprotection strategies.

  • Condensation with 3,5-dimethylpyrazole-1-carboxylic acid : Forms a carbothioamide intermediate under basic conditions.

  • Cyclocondensation with phenacyl bromide : Reflux in ethanol yields the thiazole ring.

Example Reaction :

Carbothioamide+Phenacyl bromideEtOH, ΔBenzo[d]thiazole derivative\text{Carbothioamide} + \text{Phenacyl bromide} \xrightarrow{\text{EtOH, Δ}} \text{Benzo[d]thiazole derivative}

Reaction Conditions :

ParameterValue
SolventEthanol
TemperatureReflux (~78°C)
CatalystNone
Reaction Time2–3 hours
Yield76–85% (analogous systems)

Route 2: Multi-Component Reaction (MCR) Approach

Inspired by four-component reactions used in pyrazole-thiadiazine synthesis, this route combines aminobenzenethiol, pyrazole, and a ketone in a single pot.

Steps :

  • Mix aminobenzenethiol, 3,5-dimethylpyrazole, and a ketone (e.g., 4-methoxyacetophenone) in a polar aprotic solvent.

  • Cyclize under acidic or basic conditions : Forms the thiazole and pyrazole rings simultaneously.

Example Reaction :

Aminobenzenethiol+Pyrazole+KetoneHCl/EtOHTarget compound\text{Aminobenzenethiol} + \text{Pyrazole} + \text{Ketone} \xrightarrow{\text{HCl/EtOH}} \text{Target compound}

Reaction Conditions :

ParameterValue
SolventEthanol/HCl
TemperatureReflux (~78°C)
CatalystHCl
Reaction Time5–6 hours
Yield65–75% (estimated)

Route 3: Stepwise Functionalization of Benzo[d]thiazole

This method first synthesizes the benzo[d]thiazole core, then introduces the pyrazolyl group via nucleophilic substitution.

Steps :

  • Synthesize 4-methoxy-7-methylbenzo[d]thiazole : Cyclize 4-methoxy-7-methyl-2-aminobenzenethiol with a ketone (e.g., acetyl chloride).

  • Brominate at position 2 : Use NBS or Br₂ in a halogenation reaction.

  • Couple with 3,5-dimethylpyrazole : Use a Suzuki coupling or nucleophilic aromatic substitution.

Example Reaction :

Benzo[d]thiazoleNBS2-Bromobenzo[d]thiazolePyrazoleTarget compound\text{Benzo[d]thiazole} \xrightarrow{\text{NBS}} \text{2-Bromobenzo[d]thiazole} \xrightarrow{\text{Pyrazole}} \text{Target compound}

Reaction Conditions :

ParameterValue
SolventDMF or THF
Temperature0–25°C
CatalystPd(PPh₃)₄ or CuI
Reaction Time12–24 hours
Yield60–70% (estimated)

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Ethanol : Ideal for cyclocondensation reactions due to polarity and boiling point.

  • DMF/THF : Preferred for coupling reactions to stabilize intermediates.

  • Reflux : Enhances reaction rates but may degrade sensitive groups.

Catalyst Selection

  • HCl : Protonates intermediates, accelerating cyclization.

  • Pd catalysts : Enable cross-coupling but require inert atmospheres.

Yield Optimization Strategies

StrategyImpact on YieldExample
Excess base Neutralizes HBr byproductsTriethylamine in benzene
Order of addition Minimizes side reactionsAdding reagents gradually
Purification Removes unreacted starting materialsColumn chromatography

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitations
Cyclocondensation High yield, simplicityLimited regioselectivity
MCR Atom economy, fewer stepsLow predictability
Stepwise Precise functionalizationMulti-step complexity

Chemical Reactions Analysis

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the pyrazole and benzothiazole rings.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of specific precursors. For instance, the synthesis typically involves the condensation of 3,5-dimethylpyrazole with 4-methoxy-7-methylbenzo[d]thiazole under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

One of the primary applications of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole is its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities against various pathogens. For example, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, demonstrating promising results in inhibiting microbial growth .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, possess anticancer potential. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have revealed that these compounds can effectively reduce cell viability in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. The anti-inflammatory activity is often assessed using models involving human red blood cells or other cellular systems .

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, derivatives of this compound were evaluated for their antibacterial activity using the disc diffusion method against multiple bacterial strains. The results indicated that certain derivatives exhibited higher zones of inhibition compared to standard antibiotics, suggesting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of pyrazole derivatives demonstrated that this compound significantly reduced the proliferation of breast cancer cells in vitro. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis markers, confirming its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzyme activities, interference with DNA replication, and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of enzymes and receptors, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Anticonvulsant Efficacy :

  • Compound 6g () demonstrates superior anticonvulsant activity (ED₅₀ = 160.4 mg/kg) compared to sodium valproate, attributed to its 6-(2-fluorobenzyl)oxy group, which enhances hydrophobic interactions with GABAergic targets. The target compound’s 4-methoxy and 7-methyl groups may similarly optimize steric and electronic effects for anticonvulsant activity, though empirical data is pending.
  • Methoxy groups (electron-donating) at position 4 may improve metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ), which exhibit cytotoxicity at higher doses .

Role of Pyrazole Moieties :

  • The 3,5-dimethylpyrazole group is conserved across active compounds (e.g., 6g, target compound), suggesting its critical role in binding to enzymatic or receptor sites. This motif is associated with reduced neurotoxicity and cytotoxicity, as seen in and , where all analogs showed minimal toxicity .

Diversified Pharmacological Profiles :

  • Thiazolyl hydrazones () prioritize antifungal/anticancer activity but with higher cytotoxicity (MIC = 250 µg/mL vs. fluconazole’s 2 µg/mL). In contrast, benzothiazole-pyrazole derivatives focus on CNS applications, leveraging their low toxicity profiles .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on recent research findings.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically yields a high purity product, characterized by spectroscopic techniques such as NMR and X-ray crystallography. For instance, the thiazole moiety contributes to the compound's unique properties, which are essential for its biological activity.

Anticancer Activity

Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For example, studies have shown that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with cancer cell signaling pathways and apoptosis induction.

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431 (epidermoid carcinoma)<10Induces apoptosis
Other Thiazole DerivativeJurkat (T-cell leukemia)<5Inhibits Bcl-2 protein

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth.

Table 2: Antimicrobial Activity

Pathogen TestedMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on A431 cells. The results showed a significant reduction in cell viability at concentrations below 10 µM, indicating strong anticancer potential.
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial activity of this compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at relatively low concentrations.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole?

Methodological Answer:
The compound is typically synthesized via a multi-step protocol involving:

Nucleophilic Substitution : Reacting 4-methoxy-7-methylbenzo[d]thiazole-2-amine with 3,5-dimethyl-1H-pyrazole under reflux conditions in ethanol with glacial acetic acid as a catalyst. This facilitates the substitution at the thiazole C2 position .

Purification : Post-reaction, solvent removal under reduced pressure, followed by recrystallization using ethanol/water mixtures to achieve ≥95% purity (confirmed by HPLC or TLC) .

Yield Optimization : Adjusting reaction time (4–18 hours) and stoichiometric ratios (1:1.2 amine-to-pyrazole) to mitigate byproduct formation .

Advanced: How can conflicting biological activity data for this compound be resolved across different in vitro models?

Methodological Answer:
Discrepancies in activity (e.g., anticonvulsant ED₅₀ values) may arise from:

  • Model Variability : Maximal electroshock (MES) vs. pentylenetetrazol (PTZ)-induced seizure models target distinct neural pathways (voltage-gated Na⁺ channels vs. GABAergic modulation) .
  • Dosage Regimens : Administering doses at 100–300 mg/kg in rodent studies, with neurotoxicity assessed via rotarod tests to ensure therapeutic indices (PI >2.5) are maintained .
  • Data Normalization : Use positive controls (e.g., sodium valproate) and standardized statistical methods (ANOVA with post-hoc Tukey tests) to harmonize cross-study comparisons .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., methoxy group at C4: δ ~3.8 ppm; pyrazole protons: δ 6.1–6.3 ppm) .
    • HRMS : Validate molecular formula (C₁₅H₁₆N₃OS) with <2 ppm mass error .
  • Chromatography :
    • HPLC : Purity assessment using C18 columns (MeOH:H₂O = 70:30, λ = 254 nm) .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding affinities. Pyrazole and thiazole moieties show hydrophobic interactions with active-site residues (e.g., Leu376, Phe380) .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. halogen groups) with anticonvulsant activity using Hammett σ constants .

Basic: What in vitro assays are suitable for preliminary evaluation of its anticonvulsant potential?

Methodological Answer:

  • GABA Receptor Binding : Radioligand assays (³H-flunitrazepam) to measure displacement at benzodiazepine-binding sites .
  • Neuronal Hyperexcitability Models : Patch-clamp electrophysiology on hippocampal slices to assess Na⁺/K⁺ channel modulation .
  • Cytotoxicity Screening : MTT assays on SH-SY5Y cells (IC₅₀ >100 μM indicates low neurotoxicity) .

Advanced: How can crystallographic data resolve ambiguities in this compound’s molecular geometry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (R₁ <5% for high-resolution data). Key parameters:
    • Torsion Angles : Pyrazole-thiazole dihedral angles (e.g., 15–25°) indicate planarity .
    • Hydrogen Bonding : Methoxy O–H···N interactions stabilize crystal packing (d = 2.8–3.0 Å) .
  • Twinning Analysis : For low-quality crystals, apply SHELXL’s TWIN/BASF commands to refine twinning fractions .

Basic: What solvents and reaction conditions minimize side-product formation during synthesis?

Methodological Answer:

  • Solvent Selection : Ethanol or DMF enhances solubility of intermediates, reducing dimerization byproducts .
  • Catalytic Additives : Glacial acetic acid (5 drops per 0.001 mol substrate) accelerates nucleophilic substitution .
  • Reaction Monitoring : TLC (silica gel, hexane:EtOAc = 3:1) at 30-minute intervals to track progress .

Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Lipophilicity Optimization : Introduce polar groups (e.g., -OH or -COOH) to reduce logP from 3.2 to 2.5, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots (e.g., demethylation at C4 methoxy) .
  • Prodrug Design : Acetylated derivatives improve oral bioavailability (e.g., 6g prodrug: AUC 0–24h = 12 μg·h/mL) .

Basic: How is neurotoxicity assessed for this compound in preclinical models?

Methodological Answer:

  • Rotarod Test : Mice dosed at 100–300 mg/kg are placed on rotating rods (16 rpm); latency to fall (<60 sec indicates neurotoxicity) .
  • Histopathology : Postmortem brain section analysis (H&E staining) for neuronal necrosis or gliosis .

Advanced: What experimental evidence supports its dual mechanism in GABAergic and sodium channel modulation?

Methodological Answer:

  • Electrophysiology : Compound 6g reduces Na⁺ current amplitude (IC₅₀ = 45 μM in DRG neurons) and potentiates GABA-induced Cl⁻ currents (EC₅₀ = 28 μM) .
  • Gene Knockdown : siRNA silencing of Nav1.2 or GABAA-α1 subunits abolishes anticonvulsant effects in MES models .

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